molecular formula C7H7BrFNO B13594561 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol

Cat. No.: B13594561
M. Wt: 220.04 g/mol
InChI Key: DCPHVHSMSHNURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluorine atom at the 2-position of the ethan-1-ol moiety. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the metalation of a methylpyridine precursor, followed by the addition of a fluorinated reagent under controlled conditions . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow metalation processes, which offer advantages in terms of scalability, safety, and efficiency . These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological macromolecules. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-ol is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-2-fluoroethanol

InChI

InChI=1S/C7H7BrFNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3H2

InChI Key

DCPHVHSMSHNURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CF)O

Origin of Product

United States

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